Albendazole oxide Albendazole oxide Albendazole S-oxide is a sulfoxide. It is functionally related to an albendazole.
Albendazole oxide is a natural product found in Penicillium solitum and Penicillium crustosum with data available.
Brand Name: Vulcanchem
CAS No.: 122063-20-1
VCID: VC8458687
InChI: InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
SMILES: CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33 g/mol

Albendazole oxide

CAS No.: 122063-20-1

Cat. No.: VC8458687

Molecular Formula: C12H15N3O3S

Molecular Weight: 281.33 g/mol

* For research use only. Not for human or veterinary use.

Albendazole oxide - 122063-20-1

Specification

CAS No. 122063-20-1
Molecular Formula C12H15N3O3S
Molecular Weight 281.33 g/mol
IUPAC Name methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Standard InChI InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Standard InChI Key VXTGHWHFYNYFFV-UHFFFAOYSA-N
SMILES CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Canonical SMILES CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Introduction

Chemical Identity and Structural Properties of Albendazole Oxide

Albendazole oxide (C₁₂H₁₅N₃O₃S) is a sulfoxide derivative of albendazole, characterized by the oxidation of the parent compound’s sulfur atom. The molecular weight of albendazole oxide is 281.33 g/mol, and its IUPAC name is methyl {5-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl}carbamate . The compound exists as two enantiomers, (R)-albendazole sulfoxide and (S)-albendazole sulfoxide, with the (R)-enantiomer being the pharmacologically active form responsible for antiparasitic effects .

The structural backbone of albendazole oxide consists of a benzimidazole ring system substituted with a propylsulfinyl group at position 5 and a methyl carbamate group at position 2. This configuration enables interactions with parasitic tubulin, disrupting microtubule assembly and energy metabolism .

Synthesis and Manufacturing of Albendazole Oxide

The synthesis of albendazole oxide typically involves the oxidation of albendazole under controlled conditions. A widely adopted method utilizes sodium metaperiodate (NaIO₄) in glacial acetic acid at low temperatures (0–5°C) to achieve high yields (>90%) and purity (>98%) . This approach minimizes the formation of undesired byproducts such as albendazole sulfone, which lacks therapeutic activity.

Table 1: Optimal Reaction Conditions for Albendazole Oxide Synthesis

ParameterCondition
Oxidizing agentSodium metaperiodate (NaIO₄)
SolventGlacial acetic acid
Temperature0–5°C
Reaction time2–4 hours
Yield>90%
Purity>98%

Alternative oxidation methods, including hydrogen peroxide and ozone, have been explored but are less efficient due to side reactions and lower selectivity .

Pharmacokinetic Profile of Albendazole Oxide

Albendazole oxide exhibits distinct pharmacokinetic properties that differentiate it from its parent compound:

Table 2: Key Pharmacokinetic Parameters of Albendazole Oxide

ParameterValue
Bioavailability<5% (parent drug)
Protein binding70%
Half-life8–12 hours
Primary metaboliteAlbendazole sulfone
Excretion routeBiliary (>99%)

Mechanism of Action and Pharmacological Activity

Albendazole oxide exerts its antiparasitic effects through two primary mechanisms:

  • Tubulin Binding: The compound binds to β-tubulin at the colchicine-sensitive site, inhibiting microtubule polymerization. This disrupts intracellular transport and glucose uptake in parasitic cells, leading to glycogen depletion and ATP starvation .

  • Mitochondrial Dysregulation: Albendazole oxide interferes with mitochondrial fumarate reductase in helminths, impairing oxidative phosphorylation and inducing oxidative stress .

These actions result in degenerative changes in the parasite’s tegument and intestinal cells, culminating in paralysis and death .

Clinical Applications and Therapeutic Efficacy

Albendazole oxide is indispensable in treating infections caused by cestodes, trematodes, and nematodes. Key applications include:

  • Hepatic Alveolar Echinococcosis (HAE): Long-term therapy with albendazole (10–15 mg/kg/day) suppresses Echinococcus multilocularis growth by maintaining steady-state concentrations of albendazole oxide .

  • Neurocysticercosis: The metabolite crosses the blood-brain barrier, targeting Taenia solium cysts in the central nervous system .

  • Soil-Transmitted Helminthiases: Albendazole oxide’s broad-spectrum activity addresses ascariasis, trichuriasis, and hookworm infections in mass drug administration programs .

Recent studies demonstrate that novel formulations, such as albendazole hydroxyethyl sulfonate-hydroxypropyl methylcellulose phthalate composites, enhance solubility and therapeutic efficacy against HAE microcysts by 40–60% compared to conventional tablets .

Adverse Effects and Toxicity Considerations

While generally well-tolerated, albendazole oxide is associated with dose-dependent adverse effects:

  • Common Effects: Nausea, abdominal pain, and headache occur in 10–20% of patients .

  • Severe Reactions: Bone marrow suppression (neutropenia, thrombocytopenia) and hepatotoxicity (elevated transaminases) are rare but necessitate monitoring in long-term therapy .

  • Drug-Disease Interactions: Patients with hepatic alveolar echinococcosis exhibit altered CYP3A4 activity, reducing albendazole oxide production and increasing systemic exposure to albendazole. This elevates toxicity risks, necessitating dose adjustments .

Recent Advances and Future Directions

  • Enantioselective Synthesis: Advances in asymmetric oxidation techniques aim to optimize the production of the (R)-enantiomer, which exhibits superior antiparasitic activity compared to the (S)-form .

  • Nanostructured Formulations: Lipid-based nanoparticles and solid dispersions improve albendazole oxide’s solubility and bioavailability, enabling lower dosing frequencies .

  • Metabolic Profiling: Pharmacogenomic studies explore genetic polymorphisms in CYP3A4 and flavin-containing monooxygenase 3 (FMO3), which influence interpatient variability in albendazole oxide levels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator